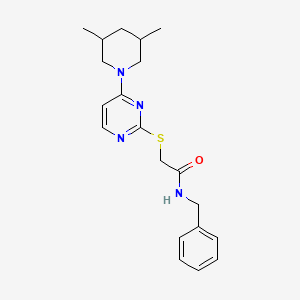
N-benzyl-2-((4-(3,5-dimethylpiperidin-1-yl)pyrimidin-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-benzyl-2-((4-(3,5-dimethylpiperidin-1-yl)pyrimidin-2-yl)thio)acetamide” is a complex organic compound that contains several functional groups and structural features. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and is a common structure in many biological molecules . It also contains a piperidine ring, which is a common feature in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrimidine ring attached to a piperidine ring via a sulfur atom. The benzyl group would be attached to one end of the molecule and the acetamide group to the other .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and structural features. For example, the presence of the pyrimidine and piperidine rings could impact its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
The synthesis of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides has been explored. These compounds combine the dihydropyrazolo[4,3-c][1,2]benzothiazine 5,5-dioxide moiety with carboxamide side chains . Notably, many of these synthesized compounds exhibit moderate to significant radical scavenging activity. Their antioxidant potential makes them valuable for combating oxidative stress-related diseases.
Anti-Inflammatory and Analgesic Properties
The broader class of 1,2-benzothiazine-3-carboxamides 1,1-dioxides includes potent anti-inflammatory and analgesic drugs. Oxicams, such as piroxicam and meloxicam, fall into this category . While the specific compound hasn’t been directly studied for these properties, its structural features suggest potential anti-inflammatory and pain-relieving effects.
Anti-Microbial Activity
Benzothiazine derivatives have demonstrated diverse bioactivities, including antimicrobial effects. Although the exact compound you specified hasn’t been explicitly investigated, it shares a similar scaffold with other bioactive molecules . Further exploration could reveal its potential as an antimicrobial agent.
Central Nervous System Effects
Certain benzothiazine derivatives act as central nervous system depressants and tranquilizers . While this compound’s CNS effects remain unexplored, its structure warrants investigation in this context.
Plant Hormone Analog
Indole derivatives, including indole-3-acetic acid, serve as plant hormones. Although not directly related to the compound , the indole moiety in its structure could hint at broader biological activities .
Template for Future Drug Development
Finally, the synthesized compound could serve as a template for designing more potent biologically active molecules. By modifying or derivatizing its structure, researchers may uncover novel drug candidates .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-benzyl-2-[4-(3,5-dimethylpiperidin-1-yl)pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4OS/c1-15-10-16(2)13-24(12-15)18-8-9-21-20(23-18)26-14-19(25)22-11-17-6-4-3-5-7-17/h3-9,15-16H,10-14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKZUTLKUKMVTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC(=NC=C2)SCC(=O)NCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-((4-(3,5-dimethylpiperidin-1-yl)pyrimidin-2-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


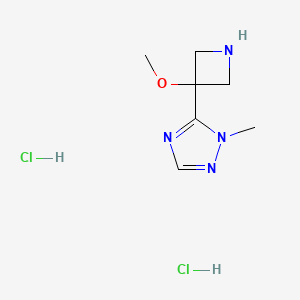
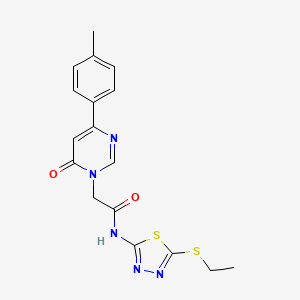
![methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B3014729.png)
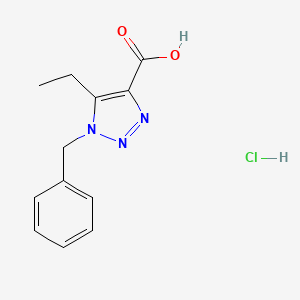
![4-methoxy-N-{2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl}benzamide](/img/structure/B3014731.png)


![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B3014738.png)
![11-Methyl-13-{[2-(morpholin-4-yl)ethyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B3014742.png)
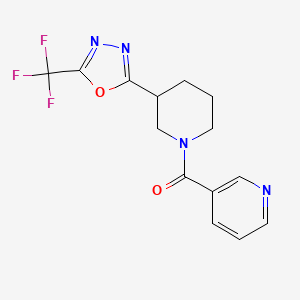
![ethyl 2-(8-(4-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B3014744.png)
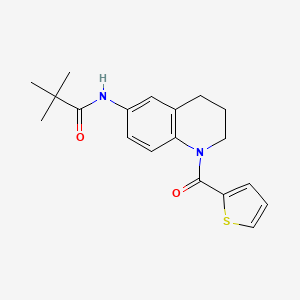
![2-[[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B3014748.png)